RAF265

Content Navigation

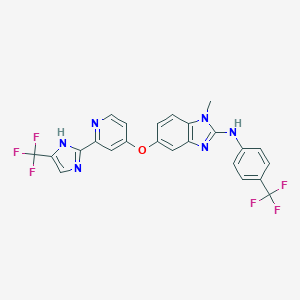

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

RAF265 mechanism of action

Core Mechanism of Action

RAF265 exerts its effects through two primary mechanisms as shown in the table below.

| Mechanism | Target Kinases | Key Biological Consequences |

|---|---|---|

| Inhibition of MAPK Signaling Pathway | B-Raf (wild-type and V600E mutant), C-Raf [1] [2] [3] | Reduces proliferation & induces apoptosis in tumor cells [4] [2] [5] |

| Anti-angiogenic Activity | VEGFR-2 [4] [2] [3] | Disrupts formation of new tumor blood vessels [4] |

The following diagram illustrates how this compound simultaneously targets the MAPK pathway in tumor cells and VEGFR2 on endothelial cells to achieve its anti-tumor effects.

Quantitative Biochemical & Cellular Activity

The potency of this compound against its primary targets has been quantified in various biochemical and cellular assays.

Table 1: Biochemical Inhibition of Kinase Targets

| Target Kinase | IC₅₀ / EC₅₀ | Assay Type |

|---|---|---|

| B-Raf V600E | 0.5 nM [1] | Biochemical |

| B-Raf V600E | 3 nM [2] | Biochemical |

| Wild-Type B-Raf | 70 nM [1] | Biochemical |

| C-Raf | 19 nM [1] | Biochemical |

| VEGFR2 | 30 nM (EC₅₀) [2] | Cell-free |

Table 2: Cellular Activity in Mutant B-Raf Models

| Cell Line / Model | Assay Readout | IC₅₀ / Result |

|---|---|---|

| SK-MEL-28 (Melanoma) | Cell Proliferation | 0.16 µM [2] |

| SK-MEL-28 (Melanoma) | pERK Inhibition | 0.14 µM [1] [2] |

| A375 (Melanoma) | pERK Inhibition | 0.04 µM [2] |

| A375M Xenograft (Mouse) | Tumor Regression | 100 mg/kg, po, q2d [2] |

| Patient-derived Xenografts | Tumor Growth Reduction >50% | 7 of 17 models (41%) [5] |

Key Experimental Evidence & Protocols

The anti-tumor efficacy and mechanisms of this compound have been validated through multiple preclinical experimental models.

Table 3: Summary of Key Preclinical Studies

| Disease Model | Key Findings | Reference |

|---|---|---|

| Melanoma (Patient-Derived Xenograft) | 41% of tumors (7/17) showed >50% growth inhibition; response in both BRAF mutant and wild-type tumors, associated with reduced pMEK and proliferation (Ki-67) [5]. | [5] |

| Colorectal Cancer (CRC) *In Vivo* | This compound (0.2 mg/kg, IP twice weekly) reduced subcutaneous tumor weight by ~50% in HT29 and HCT116 xenografts; demonstrated anti-angiogenic effect (reduced CD31) [6]. | [6] |

| Targeting Cancer Stem Cells (CSCs) | In 5FU-resistant CRC, combination of this compound and 5FU reduced CD26+ CSC population and self-renewal; this compound alone showed efficacy against 5FU-resistant cells [6]. | [6] |

Experimental Protocol: Evaluating Efficacy in a Colorectal Cancer Xenograft Model

This method is commonly used to assess the in vivo anti-tumor activity of compounds like this compound [6].

- Cell Line & Animal Preparation: Select human colorectal cancer cell lines (e.g., HT29, HCT116). Culture cells and harvest them for injection.

- Tumor Inoculation: Subcutaneously inject cancer cells into the flanks of immunodeficient mice (e.g., nude mice).

- Randomization & Dosing: When tumors reach a predetermined volume (e.g., 100-150 mm³), randomize mice into vehicle control and treatment groups. Administer this compound via intraperitoneal injection at the desired dose (e.g., 0.2 mg/kg) twice weekly.

- Tumor Monitoring: Measure tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = (Length × Width²) / 2.

- Endpoint Analysis: After the treatment period (e.g., 16 weeks), euthanize animals and harvest tumors. Weigh the tumors and compare the average tumor weight between control and treatment groups. Tumor tissue can be further analyzed by immunohistochemistry for pharmacodynamic markers like pERK, Ki-67 (proliferation), and CD31 (angiogenesis).

Research Status and Context

This compound advanced to a Phase I/II clinical trial for patients with locally advanced or metastatic melanoma [7] [8]. The Phase II portion of the trial was later cancelled [7] [8], and the drug remains an investigational compound.

References

- 1. Discovery of this compound: A Potent mut-B-RAF Inhibitor for the ... [pmc.ncbi.nlm.nih.gov]

- 2. This compound (CHIR-265) | Raf inhibitor - Selleck Chemicals [selleckchem.com]

- 3. Chir 265 - an overview [sciencedirect.com]

- 4. RAF-265: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 5. This compound inhibits the growth of advanced human melanoma ... [pubmed.ncbi.nlm.nih.gov]

- 6. Preclinical analysis of the anti-tumor and anti-metastatic ... [molecular-cancer.biomedcentral.com]

- 7. A Phase I/II, Open-label, Dose escalation Trial to Evaluate ... [dana-farber.org]

- 8. A Study to Evaluate this compound, an Oral Drug Administered ... [patlynk.com]

Molecular Profile and Development Status of RAF265

References

- 1. This compound, a dual BRAF and VEGFR2 inhibitor, prevents osteoclast formation and resorption. Therapeutic implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Chir 265 - an overview | ScienceDirect Topics [sciencedirect.com]

- 3. Discovery of this compound: A Potent mut-B-RAF Inhibitor for the ... [pmc.ncbi.nlm.nih.gov]

- 4. RAF-265 (PD003613, YABJJWZLRMPFSI-UHFFFAOYSA-N) [probes-drugs.org]

- 5. A first‐in‐human phase I, multicenter, open‐label, dose ... [pmc.ncbi.nlm.nih.gov]

- 6. An integrated model of RAF inhibitor action predicts ... - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Recent progress on vascular endothelial growth factor ... [jhoonline.biomedcentral.com]

- 8. A first-in-human phase I, multicenter, open-label ... - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. BRAF inhibitors in cancer therapy [sciencedirect.com]

RAF265 Preclinical Profile Overview

RAF265 is an orally bioavailable, small-molecule, multi-kinase inhibitor investigated for its anti-tumor and potential antiviral effects. Its core mechanism involves a dual-targeting approach [1] [2] [3].

Diagram illustrating the multi-target mechanism of action of this compound, highlighting its dual anti-cancer and potential antiviral effects.

Quantitative Efficacy Data from Preclinical Studies

The table below summarizes key quantitative findings on this compound's activity from various preclinical models.

| Model System | Assay Type | Key Findings | Citation |

|---|---|---|---|

| Colorectal Cancer (CRC) Cells (HT29, HCT116) | Anti-proliferation (MTT assay) | IC~50~: ~1.8-2.1 µM | [1] |

| Apoptosis (Annexin V assay) | ↑ apoptotic cells from 10.5% to 35.1% (HT29) and 20.1% to 42.2% (HCT116) with 15 µM this compound | [1] | |

| CRC Xenograft Model (Mouse) | Anti-tumor activity | 53.8% and 50.4% reduction in tumor weight (HT29, HCT116) after 16 weeks | [1] |

| Melanoma Cell Lines (A375, Malme-3M, etc.) | Anti-proliferation / pERK inhibition | IC~50~: 0.04 - 0.16 µM (in mutant B-RAF V600E cells) | [3] |

| Patient-derived Melanoma (Orthotopic mouse models) | Tumor growth reduction | 41% (7/17) of tumors showed >50% reduction in growth; effective in both BRAF mutant and wild-type tumors | [4] [5] |

| Porcine Epidemic Diarrhea Virus (PEDV) In vitro (Vero cells) | Viral entry inhibition (pseudotyped particles) | EC~50~: 79.1 nM | [6] |

Overview of Key Experimental Methodologies

While the search results provide detailed outcomes, the described experimental protocols are summarized at a high level.

In Vitro Anti-Tumor Activity:

- Cell Proliferation: Typically assessed using MTT assays or soft agar colony formation assays after 72 hours of treatment with serially diluted this compound to determine IC~50~ values [1].

- Apoptosis: Measured using Annexin V/propidium iodide (PI) staining followed by flow cytometry. Caspase activation was also evaluated via flow cytometry using specific substrates [1].

- Mechanism Validation: The inhibition of the RAF/MEK/ERK pathway was confirmed by Western Blot analysis of phosphorylated and total MEK and ERK protein levels after 2 hours of this compound treatment [1].

In Vivo Anti-Tumor Efficacy:

- Xenograft Models: Studies used immunodeficient mice implanted with human cancer cells (e.g., subcutaneously) or patient-derived tumor tissue (orthotopically). This compound was administered via intraperitoneal injection (e.g., 0.2 mg/kg, twice weekly) or oral gavage (e.g., 40 mg/kg, daily). Tumor growth was monitored over time (e.g., 16-30 days) [1] [4] [5].

- Anti-metastatic Effects: Investigated in orthotopic CRC models, with combination therapy of this compound and 5FU showing reduced liver and lung metastasis [1].

In Vitro Antiviral Activity:

- Viral Entry Assay: Efficacy against coronavirus entry was tested using spike protein pseudotyped particles (e.g., PEDV-pp, SARS-CoV-2-pp). Huh7 cells were transduced with these particles in the presence of this compound, and infection was quantified after 48 hours [6].

Research Implications and Context

- Overcoming Chemoresistance: A significant preclinical finding was that this compound, in combination with 5FU, could target and reduce the population of CD26+ cancer stem cells (CSCs) in colorectal cancer models, which are associated with chemoresistance and metastasis [1].

- Activity Beyond BRAF Mutants: this compound demonstrated efficacy in tumors with wild-type BRAF and those with other mutations (e.g., N-RAS), suggesting a broader potential application beyond just BRAF-mutant cancers [4] [5].

- Clinical Translation and Status: A first-in-human Phase I trial in metastatic melanoma established a maximum tolerated dose of 48 mg once daily. While some patients achieved objective tumor responses, the overall activity at tolerable doses was considered low. This compound is currently classified as an investigational drug and has not advanced to widespread clinical use [7] [2].

- Drug Repurposing Potential: Recent research has identified that this compound can inhibit coronavirus entry, potentially by mediating cytoskeleton arrangement and host cell translation machinery, opening a new avenue for its application [6].

References

- 1. analysis of the anti-tumor and anti-metastatic effects of... Preclinical [pmc.ncbi.nlm.nih.gov]

- 2. RAF-265: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 3. This compound (CHIR-265) | Raf inhibitor | Mechanism [selleckchem.com]

- 4. Vilgelm Laboratory - RAF Inhibits the Growth of Advanced Human 265 [vilgelmlab.owlstown.net]

- 5. This compound inhibits the growth of advanced human melanoma ... [pubmed.ncbi.nlm.nih.gov]

- 6. Small-Molecule this compound as an Antiviral Therapy Acts ... [mdpi.com]

- 7. A first‐in‐human phase I, multicenter, open‐label, dose ... [pmc.ncbi.nlm.nih.gov]

RAF265 pharmacokinetics half-life

RAF265 Pharmacokinetic Profile

The table below summarizes the key pharmacokinetic (PK) and pharmacodynamic (PD) parameters of this compound established in the phase I dose-escalation study [1] [2].

| Parameter | Finding/Value |

|---|---|

| Recommended Phase II Dose (RP2D) | 48 mg once daily [1] [2] |

| Serum Half-Life (T₁/₂) | Approximately 200 hours [1] [2] |

| Administration | Oral [1] [2] |

| Primary Clearance Pathway | Not specified in the available results |

| Key Metabolites | Not specified in the available results |

| Key Drug-Drug Interactions | Not specified in the available results |

| Biomarker Modulation (PD) | • Dose-dependent inhibition of p-ERK in tumor tissue • Significant temporal increase in Placental Growth Factor (PlGF) • Significant temporal decrease in soluble VEGFR-2 (sVEGFR-2) [1] [2] |

Experimental Protocols from the Phase I Study

Here are the detailed methodologies for the key experiments cited in the clinical trial.

Clinical Trial Design and Dosing

- Objective: To determine the Maximum Tolerated Dose (MTD), Dose-Limiting Toxicities (DLTs), safety, and antitumor efficacy of this compound [2].

- Study Type: Multicenter, open-label, non-randomized, phase I dose-escalation study [2].

- Patient Population: Adults with histologically confirmed, measurable locally advanced or metastatic melanoma. Patients had to have available tumor tissue for BRAF mutation status determination and no prior treatment with MEK, VEGF/VEGFR, or RAF inhibitors [2].

- Dosing Schedule: The study initially included a PK run-in period where a single oral dose was given on Day 1, followed by a loading dose on Cycle 1 Day 1, and then lower once-daily doses starting on Cycle 1 Day 2. In the expansion phase, the PK run-in was omitted, and patients received a loading dose in three divided doses, followed by a lower daily dose. Each cycle was 28 days [2].

- Safety & Efficacy Assessment: Safety was evaluated based on adverse events (AEs), serious AEs (SAEs), and clinical laboratory tests, graded according to NCI CTCAE version 3.0. Tumor response was assessed radiologically at baseline and every 8 weeks using RECIST 1.0 criteria [2].

Pharmacokinetic (PK) Sampling and Analysis

- Blood Sampling: Plasma samples for this compound concentration were collected on Cycle 1 Day 1, Cycle 1 Day 15, and Cycle 2 Day 1 [2].

- PK Parameters Analyzed: The analysis focused on the maximum observed concentration (C~max~), time to C~max~ (T~max~), area under the plasma concentration-time curve from time zero to the last measurable concentration (AUC~last~), and the terminal half-life of elimination (T~1/2~) [2].

- Data Analysis: The dose-exposure relationship was characterized by log-transforming AUC and C~max~ data and analyzing it using a mixed-effects model. The model helped determine if the relationship was proportional to the dose [2].

Pharmacodynamic (PD) and Biomarker Assessments

The study employed multiple techniques to evaluate the biological effects of this compound, as illustrated in the workflow below:

- BRAF Mutation Status: Determined from tumor tissue using Sanger sequencing [2].

- Tissue Biomarkers (IHC): Paired tumor biopsies (pretreatment and on-treatment on C1D8 or C1D15) were analyzed by immunohistochemistry (IHC). Biomarkers included p-MEK, p-ERK, BIM, c-KIT, p-AKT473, pS6, PTEN, Ki-67, PARP, cyclin D1, MITF, p27, and p53. Expression was quantified by calculating the percentage change in the H-score between on-treatment and pretreatment samples [2].

- Circulating Angiogenic Factors: Blood levels of sVEGFR-2 and Placental Growth Factor (PlGF) were assessed before and during treatment using enzyme-linked immunosorbent assay (ELISA) [1] [2].

- Metabolic Tumor Response: Evaluated via ¹⁸F-FDG-PET scans at baseline, C1D15, and C1D28. Metabolic response was centrally reviewed and defined as:

- Partial Metabolic Response (PMR): ≥25% decrease in the sum of SUV.

- Stable Metabolic Disease (SMD): Change in SUV between PMR and PMD criteria.

- Progressive Metabolic Disease (PMD): ≥25% increase in SUV or new lesions [2].

Mechanism of Action and Signaling Pathways

This compound is a small molecule kinase inhibitor with a dual mechanism. It is classified as a Type II, inactive-conformation inhibitor that binds to the RAF kinase domain [3]. Its primary targets and the affected signaling pathways are illustrated below:

As shown, this compound simultaneously inhibits two key processes in cancer:

- MAPK Pathway Proliferation Signaling: It potently inhibits mutant and wild-type BRAF and CRAF, key nodes in the MAPK pathway, leading to decreased phosphorylation of ERK and reduced tumor cell proliferation and survival [1] [3] [4].

- Tumor Angiogenesis: It inhibits Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), disrupting the signaling required for the formation of new tumor blood vessels [1] [4].

Key Insights for Drug Development Professionals

- Long Half-Life Implications: The exceptionally long half-life of ~200 hours (over 8 days) suggests significant potential for drug accumulation and a long duration of target engagement. This supports a once-daily dosing schedule but also necessitates careful monitoring for delayed adverse events [1] [2].

- Integrated PK/PD Approach: The study exemplifies a comprehensive early-phase trial design, successfully linking PK data (long half-life) with robust PD confirmation (p-ERK inhibition, angiogenic factor modulation) to verify target engagement and biological activity [1] [2].

- Activity Across BRAF Status: The observation of antitumor responses in both BRAF-mutant and BRAF wild-type patients highlights the potential utility of pan-RAF inhibitors beyond the common V600E mutation, possibly through targeting CRAF or other pathways [1].

References

- 1. A first-in-human phase I, multicenter, open-label ... - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A first‐in‐human phase I, multicenter, open‐label, dose ... [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of this compound: A Potent mut-B-RAF Inhibitor for the ... [pmc.ncbi.nlm.nih.gov]

- 4. RAF-265: Uses, Interactions, Mechanism of Action [go.drugbank.com]

Biochemical Targets & Potency

Table 1: Key Biochemical Targets of RAF265 Data sourced from scientific literature [1]

| Target Kinase | IC₅₀ (μM) | Significance in Cancer |

|---|---|---|

| B-RAF (V600E mutant) | 0.0005 | Key driver mutation in ~50% of melanomas; promotes constitutive MAPK pathway activation. |

| C-RAF | 0.019 | Another RAF family member often involved in signaling alongside B-RAF. |

| VEGFR2 | Data in mix | Mediates angiogenesis (formation of new blood vessels to supply tumors). |

| PDGFRβ | Data in mix | Implicated in cell proliferation and tumor stroma interaction. |

| c-KIT | Data in mix | A receptor tyrosine kinase involved in certain cancers. |

Table 2: Cellular Activity in Melanoma Models Data from PMC (2015) [1]

| Cell Line / Assay | IC₅₀ (μM) | Description |

|---|---|---|

| pERK SKMEL-28 | 0.14 | Measures inhibition of ERK phosphorylation (pathway suppression) in a B-RAF(V600E) mutant melanoma cell line. |

| SKMEL-28 Proliferation | 0.16 | Measures inhibition of cell growth in a B-RAF(V600E) mutant melanoma cell line. |

Mechanism of Action

This compound is characterized as a Type II kinase inhibitor [1]. It binds to the target kinase in an "inactive-like" conformation, where a specific loop (the DFG loop) is in the "out" position. This mechanism is distinct from Type I inhibitors that target the active form of the kinase.

The diagram below illustrates the primary mechanism of action of this compound and its functional consequences.

Preclinical & Clinical Evidence

This compound has demonstrated activity beyond isolated enzyme assays in various disease models.

Human Melanoma Tumors A 2012 study implanted advanced human melanoma tumors into mice to evaluate this compound. The study found that 41% (7 of 17) of the tumor implants responded to this compound treatment with more than a 50% reduction in tumor growth. Interestingly, most responders were BRAF wild-type tumors, suggesting its activity is not limited to mutant BRAF models. Response was associated with reduced cell proliferation and induction of apoptosis [2].

Colorectal Cancer (CRC) and Cancer Stem Cells (CSCs) A 2015 study showed that this compound inhibits proliferation and induces apoptosis in colorectal cancer cell lines. A key finding was that this compound could target CD26+ cancer stem cells (CSCs), a subpopulation responsible for metastasis and chemoresistance. The study demonstrated that combining this compound with the chemotherapy 5FU reduced the enrichment of these CSCs and showed anti-tumor and anti-metastatic effects in an orthotopic CRC model [3].

Antiviral Activity against Coronaviruses A 2022 study reported that this compound has potent antiviral effects against Porcine Epidemic Diarrhea Virus (PEDV), an alphacoronavirus. The proposed dual mechanism involves:

- Inhibiting viral entry of PEDV and related coronaviruses like SARS-CoV-2.

- Targeting the host cell's translation machinery by affecting the eIF4E initiation factor [4].

Key Experimental Protocols

The following methodologies are central to the studies cited in this guide.

1. Biochemical Kinase Inhibition Assay [1]

- Purpose: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against purified kinase proteins.

- Procedure: A range of this compound concentrations is incubated with the target kinase enzyme and its substrates. The reaction's output is measured to calculate the percentage of kinase activity remaining at each inhibitor concentration, from which the IC₅₀ is derived.

2. Cellular pERK Inhibition Assay [1]

- Purpose: To measure the compound's ability to inhibit the MAPK pathway within cells.

- Procedure: Melanoma cells harboring the B-RAF(V600E) mutation are treated with this compound. After treatment, cells are lysed, and the levels of phosphorylated ERK (pERK) and total ERK are quantified using Western blotting or other immunoassays. The IC₅₀ for pathway suppression is calculated.

3. In Vivo Tumor Efficacy Study [2] [3]

- Purpose: To evaluate the anti-tumor activity of this compound in a live animal model.

- Procedure:

- Human cancer cells or patient-derived tumor fragments are implanted into immunodeficient mice.

- Once tumors are established, mice are orally dosed with this compound or a vehicle control.

- Tumor volume is measured regularly over the treatment period.

- At the endpoint, tumors are harvested for analysis (e.g., pharmacodynamic markers, histology).

4. Pseudotyped Viral Particle Entry Assay [4]

- Purpose: To specifically investigate the effect of this compound on the viral entry step.

- Procedure:

- Pseudotyped particles are generated by transfecting cells with plasmids encoding a retroviral core (e.g., HIV-1 Gag-Pol) and the viral envelope glycoprotein (e.g., PEDV Spike protein).

- These particles are used to infect target cells in the presence or absence of this compound.

- Infection efficiency is measured by quantifying luciferase activity 48 hours post-transduction, indicating how effectively the inhibitor blocks entry.

Conclusion for Researchers

This compound represents a first-generation, multi-targeted RAF inhibitor with a unique profile. Its progression to clinical trials for melanoma validates its potency, though its development appears to have halted. Its dual mechanism of action—targeting both the oncogenic MAPK pathway and angiogenesis—makes it a historically significant compound. Furthermore, its recently discovered antiviral activity highlights the potential for repurposing kinase inhibitors and opens a new avenue of research.

References

- 1. Discovery of this compound: A Potent mut-B-RAF Inhibitor for the ... [pmc.ncbi.nlm.nih.gov]

- 2. This compound inhibits the growth of advanced human melanoma ... [pubmed.ncbi.nlm.nih.gov]

- 3. Preclinical analysis of the anti-tumor and anti-metastatic ... [molecular-cancer.biomedcentral.com]

- 4. Small-Molecule this compound as an Antiviral Therapy Acts ... [mdpi.com]

Biochemical Profile & Mechanism of Action

RAF265 is a potent ATP-competitive inhibitor that targets key oncogenic drivers through a dual mechanism [1] [2].

| Target | Reported IC₅₀/EC₅₀ (nM) | Description |

|---|---|---|

| B-Raf V600E | 0.5 nM (IC₅₀) [2] | Potent inhibition of mutant BRAF kinase activity |

| B-Raf (wild-type) | 70 nM (IC₅₀) [2] | Inhibition of wild-type BRAF |

| C-Raf | 19 nM (IC₅₀) [2] | Inhibition of CRAF (RAF1) |

| VEGFR2 | 30 nM (EC₅₀) [1] | Potent inhibition of VEGFR2 phosphorylation; anti-angiogenic effect |

This compound inhibits its targets by binding to the kinase in an inactive conformation (DFG-out), which leads to cell cycle arrest, induction of apoptosis, and inhibition of angiogenesis [1] [2]. This dual action simultaneously targets both the tumor cells and their blood supply.

Preclinical Efficacy Data

The antitumor activity of this compound has been demonstrated across various cell lines and xenograft models, as summarized below.

| Cell Line / Model | Genetic Background | Assay Type | Reported IC₅₀ |

|---|---|---|---|

| SK-MEL-28 | B-Raf V600E | Cell Proliferation | 0.14 - 0.16 µM [1] |

| A375 | B-Raf V600E | Cell Proliferation | 0.04 µM [1] |

| A375 | B-Raf V600E | pERK Inhibition (Functional) | 0.04 µM [1] |

| HT29 | B-Raf V600E | Cell Proliferation | IC₂₀: 1-3 µM; IC₅₀: 5-10 µM [1] |

| HCT116 | KRAS mut, PIK3CA mut | Cell Proliferation | IC₂₀: 1 µM [3] [4] |

| A375M Xenograft | B-Raf V600E | In vivo Tumor Regression | Effective at 10-100 mg/kg, orally, every 2 days [1] |

Key Experimental Protocols

For reliable reproduction of experiments, below are summaries of standard methodologies used in this compound research.

In Vitro Cell Proliferation (MTT) Assay

This protocol is used to determine the effect of this compound on cell viability [3] [4].

- Cell Seeding: Plate cells (e.g., 1x10⁴ cells per well) in a 96-well plate and culture for 24 hours.

- Drug Treatment: Add this compound across a concentration range (e.g., 0.1 to 10 µM). DMSO is used as a vehicle control.

- Incubation & Measurement: After 48 hours of treatment, add 20 µL of MTT solution (5 mg/mL) to each well. Incubate for 4 hours. Remove supernatant and solubilize formazan crystals in 200 µL DMSO.

- Analysis: Measure absorbance at 595 nm. Calculate cell viability as a percentage of the DMSO-treated control cells.

In Vivo Xenograft Efficacy Study

This protocol evaluates the antitumor activity of this compound in mouse models [3] [4].

- Tumor Implantation: Inject cancer cells (e.g., 3x10⁶ A375M or HCT116 cells) subcutaneously into the flank of immunodeficient mice.

- Randomization & Dosing: When tumors reach a palpable size (~50 mm³), randomize mice into treatment groups (e.g., n=7). Administer this compound (e.g., 12-100 mg/kg) or vehicle control via oral gavage. A common schedule is every two days (q2d) or daily (qd) for up to 30 days.

- Endpoint Monitoring: Measure tumor volumes and animal body weight twice weekly. Calculate tumor volume inhibition percentage (TVI%) and assess tumor growth delay.

Signaling Pathways and Drug Properties

This compound primarily inhibits the MAPK signaling pathway and possesses distinct pharmaceutical characteristics.

This compound inhibits key nodes in the MAPK pathway and angiogenesis [1] [5].

Physicochemical Properties

- Molecular Formula: C₂₄H₁₆F₆N₆O [1] [6]

- Molecular Weight: 518.41 g/mol [1] [6]

- CAS Number: 927880-90-8 [7] [6]

- Solubility: ≥ 26 mg/mL in DMSO [6]

Research Considerations and Combinations

- Blood-Brain Barrier (BBB) Penetrance: MALDI Mass Spectrometry Imaging studies indicate that this compound does not efficiently cross the intact BBB. It can accumulate in the abnormal vasculature of intracranial tumors but shows limited distribution into the healthy brain parenchyma [8].

- Synergistic Combinations: Preclinical studies support combination strategies:

- With BEZ-235 (PI3K/mTOR inhibitor): This combination showed strong synergistic anti-proliferative effects and thorough inhibition of both ERK and PI3K pathway signaling in thyroid cancer models, including those with RAS, BRAF, and RET mutations [5].

- With RAD001 (mTOR inhibitor): The combination demonstrated enhanced antitumor activity in KRAS mutant xenograft models [1] [3].

Current Development Status

As of the latest available information, this compound remains an investigational drug that has reached Phase 2 clinical trials for metastatic melanoma [1] [7]. It is for research use only and is not an approved therapy.

References

- 1. This compound (CHIR-265) | Raf inhibitor - Selleck Chemicals [selleckchem.com]

- 2. Discovery of this compound: A Potent mut-B-RAF Inhibitor for the ... [pmc.ncbi.nlm.nih.gov]

- 3. ( RAF - 265 , CHIR )|Raf/VEGFR inhibitor 265 CHIR 265 [dcchemicals.com]

- 4. ( RAF - 265 ) | CAS#:927880-90-8 | Chemsrc CHIR 265 [chemsrc.com]

- 5. Synergistic action of a RAF inhibitor and a dual PI-3 Kinase ... [pmc.ncbi.nlm.nih.gov]

- 6. This compound (CHIR-265) | RAF/VEGFR2 Inhibitor [medchemexpress.com]

- 7. RAF-265 (PD003613, YABJJWZLRMPFSI-UHFFFAOYSA-N) [probes-drugs.org]

- 8. Molecular imaging of drug transit through the blood-brain ... [nature.com]

Comprehensive Technical Guide: RAF265 Anticancer Mechanisms and Development

Drug Profile and Development Status

RAF265 is an orally available small molecule kinase inhibitor with a unique dual-targeting profile, acting as a potent inhibitor of both mutant and wild-type BRAF, CRAF, and vascular endothelial growth factor receptor 2 (VEGFR-2). This novel mechanism positioned it as a promising therapeutic candidate for advanced melanoma, particularly given that approximately 50% of melanomas harbor activating BRAF mutations. The drug was developed to address the critical need for effective treatments in metastatic melanoma, which at the time of the drug's initial development (circa 2006) had a poor 5-year survival rate of less than 10% and median survival of only 6-9 months. [1]

The compound advanced to clinical testing with a first-in-human Phase I trial (NCT00304525) that began in April 2006. This multicenter, open-label, dose-escalation study aimed to determine the maximum tolerated dose (MTD), dose-limiting toxicities (DLT), safety profile, pharmacokinetics, and pharmacodynamics of this compound in patients with locally advanced or metastatic melanoma. The Phase II portion of the study was ultimately cancelled in December 2011, limiting the clinical development of the compound. This compound exhibits an exceptionally long serum half-life of approximately 200 hours, which informed its dosing schedule in clinical trials. The established maximum tolerated dose was 48 mg administered once daily continuously. [1] [2]

Table: this compound Basic Drug Profile

| Characteristic | Details |

|---|---|

| Molecular Targets | BRAF (mutant & wild-type), CRAF, VEGFR-2 |

| Administration | Oral |

| Half-life | ~200 hours |

| Maximum Tolerated Dose | 48 mg once daily |

| Development Stage | Phase I completed (Phase II cancelled) |

| Primary Indication | Locally advanced or metastatic melanoma |

Molecular Mechanisms of Action

Dual Kinase Inhibition Strategy

This compound employs a dual therapeutic strategy by simultaneously targeting two critical pathways in cancer progression: the MAPK signaling pathway (via RAF inhibition) and angiogenesis (via VEGFR-2 inhibition). This approach was designed to address both tumor cell proliferation and the tumor microenvironment's support system. The Ras/Raf/MEK/ERK pathway plays a prominent role in controlling several key cellular functions including growth, proliferation, and survival. B-Raf is a key member of this pathway and is frequently mutated in melanoma, resulting in constitutive activation of the MAPK pathway. This compound's mechanism represents an evolution from earlier RAF inhibitors like sorafenib, which demonstrated limited efficacy in melanoma despite targeting similar pathways. [1] [2]

RAF Kinase Inhibition

This compound functions as a pan-RAF inhibitor, effectively targeting both mutant and wild-type BRAF as well as CRAF. In BRAF-mutant melanomas, this compound potently inhibits the hyperactive MAPK signaling pathway by binding to the RAF kinase domain, thereby reducing downstream MEK and ERK phosphorylation. This inhibition leads to cell cycle arrest and apoptosis in tumor cells dependent on oncogenic BRAF signaling. Importantly, this compound demonstrates activity in both BRAF-mutant and BRAF wild-type melanoma models, albeit through potentially different mechanisms. In BRAF wild-type settings, the drug's activity may be attributed to its anti-angiogenic effects or inhibition of CRAF-dependent signaling. Preclinical studies demonstrated that this compound inhibits p-ERK in a dose-dependent manner, confirming its target engagement in tumor tissue. [1] [3]

Anti-Angiogenic Activity

Through its potent inhibition of VEGFR-2, this compound disrupts the VEGF signaling pathway that is critical for tumor angiogenesis. This anti-angiogenic effect compromises the tumor's blood supply, potentially limiting tumor growth and metastatic dissemination. Pharmacodynamic analyses from clinical trials demonstrated that this compound treatment led to a significant temporal decrease in soluble VEGFR-2 (sVEGFR-2) levels across all dose levels, confirming engagement with the intended vascular target. Additionally, researchers observed a consistent increase in placental growth factor (PIGF) levels, which is a recognized biomarker of VEGF pathway inhibition and reflects compensatory mechanisms in response to anti-angiogenic therapy. [1]

Clinical Efficacy and Pharmacological Data

Antitumor Activity

In the Phase I clinical trial involving 77 patients with locally advanced or metastatic melanoma, this compound demonstrated objective tumor responses in both BRAF-mutant and BRAF wild-type populations. Among 66 evaluable patients, eight (12.1%) achieved an objective response, consisting of seven partial responses and one complete response. This response rate is notable given the inclusion of BRAF wild-type patients who typically do not respond to selective BRAF inhibitors like vemurafenib. Additionally, metabolic response assessment using FDG-PET imaging revealed that 12 of 58 (20.7%) evaluable patients achieved a partial metabolic response, indicating significant reduction in tumor metabolic activity. These findings established proof-of-concept for this compound's clinical activity, though with more modest efficacy compared to subsequent BRAF-specific inhibitors. [1]

Safety and Tolerability

The safety profile of this compound was characterized by predictable, mechanism-based toxicities. Among 77 treated patients, the most common treatment-related adverse effects included fatigue (52%), diarrhea (34%), weight loss (31%), and vitreous floaters (27%). These toxicities were generally manageable with appropriate supportive care and dose modifications. The determination of the maximum tolerated dose at 48 mg once daily was based on the occurrence of dose-limiting toxicities at higher doses, though the specific DLTs were not detailed in the available literature. The safety assessments included comprehensive monitoring of hematology, blood chemistry, urine analyses, vital signs, physical condition, body weight, performance status, and cardiac function (ECG/ECHO). [1]

Table: Clinical Efficacy Data from Phase I Trial

| Efficacy Parameter | Results | Patient Population |

|---|---|---|

| Objective Response Rate (RECIST) | 8/66 (12.1%) | Evaluable patients with measurable disease |

| Complete Response | 1/66 (1.5%) | Evaluable patients with measurable disease |

| Partial Response | 7/66 (10.6%) | Evaluable patients with measurable disease |

| Metabolic Response (FDG-PET) | 12/58 (20.7%) | Evaluable patients with baseline and on-treatment PET |

| Response in BRAF Mutant | Reported | Specific rates not provided |

| Response in BRAF Wild-Type | Reported | Specific rates not provided |

Pharmacokinetic Profile

This compound exhibits favorable pharmacokinetic properties with linear exposure and an exceptionally long half-life that supports once-daily dosing. The drug's terminal half-life of approximately 200 hours (∼8 days) is unusually long for small molecule kinase inhibitors, suggesting potential for sustained target coverage even with occasional missed doses. Pharmacokinetic analyses demonstrated dose-proportional increases in exposure parameters (C~max~ and AUC), with the maximum tolerated dose of 48 mg providing sufficient drug levels to inhibit both RAF and VEGFR-2 targets based on preclinical models. The long half-life also necessitated careful consideration of dosing schedules, particularly during dose escalation, to properly assess toxicity and efficacy. [1]

Resistance Mechanisms

On-Target Resistance

Resistance to this compound can occur through on-target mutations that affect drug binding or RAF dimerization. Random mutagenesis screens have identified specific point mutations in CRAF that confer resistance to this compound and other RAF inhibitors like PLX-4720. These mutations primarily cluster in two distinct regions of the CRAF protein that impact dimerization interfaces critical for RAF function and inhibitor efficacy. The identification of these mutations prior to clinical resistance emergence demonstrates the utility of preclinical anticipation of resistance mechanisms. Additionally, resistance mutations have been identified in downstream components of the MAPK pathway, including ERK1 and ERK2, which can reduce sensitivity to multiple RAF and MEK inhibitors. [4]

Off-Target and Adaptive Resistance

Off-target resistance mechanisms frequently involve activation of alternative signaling pathways that bypass RAF inhibition. Combinatorial drug screening studies revealed that intrinsic resistance to this compound in BRAF-mutant melanoma cell lines often involves Receptor Tyrosine Kinase (RTK) signaling, particularly through EGFR and other HER family members. Approximately 50% of treatment-naïve BRAF-mutant melanoma cell lines displayed synergistic benefit when this compound was combined with the RTK inhibitors lapatinib or masitinib, with the most resistant lines showing the greatest benefit. This suggests that adaptive RTK upregulation is a convergent resistance mechanism in many BRAF-mutant melanomas treated with RAF inhibitors. Importantly, the specific patterns of effective drug combinations varied between cell lines, indicating heterogeneous resistance mechanisms even among tumors with the same primary driver mutation (BRAFV600E). [3]

Experimental Protocols and Methodologies

Clinical Trial Design and Biomarker Assessment

The Phase I trial of this compound employed an open-label, multicenter, nonrandomized, dose-escalation design with cohorts of patients receiving different dosing schedules. The study comprised two phases: a dose escalation phase guided by pharmacokinetics, pharmacodynamics, and safety; and an expansion phase at the MTD/RP2D. The cycle length was 28 days across all cohorts. Key assessments included:

- Tumor Response Evaluation: Conducted at baseline and every 8 weeks using RECIST 1.0 criteria. Responses required confirmation at least 28 days after initial documentation. [1]

- Pharmacokinetic Sampling: Blood samples for plasma this compound concentration determination were collected on cycle 1 day 1, day 15, and cycle 2 day 1. Parameters included C~max~, T~max~, AUC~last~, and terminal half-life. [1]

- Pharmacodynamic Biomarkers: Tumor biopsies were obtained before treatment and during treatment (cycle 1, day 8 or 15) for immunohistochemical analysis of pathway markers including p-MEK, p-ERK, BIM, c-KIT, p-AKT473, pS6, PTEN, Ki-67, PARP, cyclin D1, MITF, p27, and p53. [1]

Preclinical Combinatorial Screening

Combinatorial drug screening to identify synergistic partners for this compound employed a systematic empirical approach using a library of 58 small molecule inhibitors targeting diverse signaling pathways. The protocol involved:

- Cell Line Panel: 12 treatment-naïve BRAFV600E melanoma cell lines with varying intrinsic sensitivity to BRAF inhibition. [3]

- Combination Testing: this compound was paired with each library compound across a range of concentrations. [3]

- Synergy Assessment: Cytotoxic synergy was quantified using the Bliss independence model, with a 26% synergy threshold (98th percentile) considered significant. [3]

- Validation Studies: Synergistic combinations underwent further mechanistic investigation using reverse-phase protein arrays (RPPA) and gene expression analysis to identify adaptive signaling responses. [3]

Clinical trial design and assessment schedule for this compound Phase I study [1]

Metabolic Response Assessment

Tumor metabolic response was evaluated using 18[F]-FDG-PET imaging according to a standardized protocol:

- Baseline Scan: Performed within 2 weeks prior to treatment initiation. [1]

- On-Treatment Scans: Acquired on cycle 1 day 15 (C1D15) and cycle 1 day 28 (C1D28). [1]

- Central Review: All scans were analyzed by a blinded, independent central imaging review panel. [1]

- Response Criteria:

- Complete Metabolic Response (CMR): Complete resolution of tumor FDG-PET uptake to background levels.

- Partial Metabolic Response (PMR): ≥25% decrease in sum of tumor SUV from baseline.

- Stable Metabolic Disease (SMD): Changes between PMR and PMD criteria.

- Progressive Metabolic Disease (PMD): ≥25% increase in tumor SUV or appearance of new FDG-avid lesions. [1]

Emerging Applications and Future Directions

Antiviral Repurposing Potential

Interestingly, this compound has demonstrated potent antiviral activity against porcine epidemic diarrhea virus (PEDV) and related coronaviruses. In vitro studies showed that this compound reduced PEDV viral loads by 4 orders of magnitude in Vero cells and protected piglets from virus challenge. The antiviral mechanism appears to involve dual inhibition of cellular translation machinery through effects on eIF4E phosphorylation and disruption of cytoskeletal arrangement, potentially impacting viral entry. This compound also exhibited inhibitory activity against SARS-CoV-2 and SARS-CoV pseudotyped viral particles, with entry inhibition observed at EC~50~ values of 79.1 nM. These findings suggest potential for repurposing this compound as a broad-spectrum antiviral agent, particularly given its established safety profile in humans. [5]

Combination Therapy Strategies

Based on the recognition that adaptive resistance to RAF inhibition often involves multiple parallel pathways, combination approaches with this compound have been explored preclinically. The heterogeneous patterns of synergistic drug combinations across different melanoma cell lines suggest that personalized combination therapies may be necessary for optimal efficacy. The most consistent synergistic interactions were observed with RTK inhibitors, particularly in cell lines with intrinsic resistance to BRAF inhibition. This supports a strategy of combining this compound with RTK inhibitors like lapatinib in selected patients, potentially identified through biomarker assessment. Additionally, the dual RAF/VEGFR2 inhibition profile of this compound provides inherent combination therapy benefits, simultaneously targeting tumor cell-intrinsic signaling and the tumor microenvironment. [3]

Comprehensive mechanism of action of this compound showing direct targets and biological outcomes [1] [5]

Conclusion

This compound represents an important milestone in the evolution of targeted cancer therapy, particularly as an early dual-mechanism RAF/VEGFR2 inhibitor with clinical activity in both BRAF-mutant and wild-type melanoma. While its clinical development was limited to Phase I testing, the compound provided valuable insights into the complexity of RAF biology and the challenges of targeting the MAPK pathway. The long half-life and manageable safety profile at therapeutic doses supported its potential as a viable therapeutic agent, though more selective BRAF inhibitors ultimately advanced further in clinical development for BRAF-mutant melanoma.

References

- 1. A first‐in‐human phase I, multicenter, open‐label, dose ... [pmc.ncbi.nlm.nih.gov]

- 2. A Study to Evaluate this compound, an Oral Drug Administered ... [patlynk.com]

- 3. Combinatorial drug screening and molecular profiling ... - PMC [pmc.ncbi.nlm.nih.gov]

- 4. and Off-Target Resistance Mechanisms to Anti-Cancer Drugs [mdpi.com]

- 5. Small-Molecule this compound as an Antiviral Therapy Acts ... [mdpi.com]

Introduction and Mechanism of Action

RAF265, originally developed as an anticancer agent, is a novel, orally active small-molecule kinase inhibitor that has demonstrated significant efficacy against multiple coronaviruses through a host-directed mechanism [1] [2]. Unlike direct-acting antivirals that target viral proteins, this compound employs a dual inhibitory strategy that disrupts critical host cellular processes essential for viral replication, making it less susceptible to viral mutation-driven resistance [1].

The compound functions through two primary, interconnected antiviral mechanisms:

- Inhibition of Host Translation Machinery: this compound targets the eukaryotic translation initiation factor eIF4F complex, which is essential for the cap-dependent translation of viral mRNAs. By inhibiting this complex, this compound effectively shuts down the synthesis of viral proteins [1].

- Disruption of Cytoskeletal Arrangement: The drug mediates rearrangements of the host cell's cytoskeleton, a process that many viruses, including coronaviruses, depend on for successful entry into cells [1].

This dual approach is particularly relevant for coronaviruses like PEDV, which lack their own translational apparatus and depend exclusively on the host's machinery to synthesize viral proteins and produce progeny virions [1] [2].

Quantitative Antiviral Efficacy Data

The following table summarizes key quantitative findings on the antiviral activity of this compound against various coronaviruses from in vitro studies.

| Virus Tested | Experimental System | Reported Efficacy (EC₅₀) | Viral Load Reduction |

|---|---|---|---|

| PEDV (Porcine Epidemic Diarrhea Virus) | PEDV S-glycoprotein pseudotyped particle (PEDV-pp) entry assay [1] [2] | 79.1 nM | 4 orders of magnitude [1] |

| SARS-CoV-2 | SARS-CoV-2 spike pseudotyped particle (SARS-CoV-2-pp) entry assay [1] [2] | Potent inhibitory activity reported (specific EC₅₀ not listed) | Not quantified in abstract |

| SARS-CoV | SARS-CoV spike pseudotyped particle (SARS-CoV-pp) entry assay [1] [2] | Potent inhibitory activity reported (specific EC₅₀ not listed) | Not quantified in abstract |

These findings demonstrate that this compound is not only effective against PEDV but also exhibits broad-spectrum inhibitory activity against other significant coronaviruses, suggesting its potential as a pan-coronavirus therapeutic [1].

Detailed Experimental Protocols

Pseudotyped Particle Entry Assay

The entry assay is a critical method for quantifying this compound's effect on the viral entry stage [1] [2].

- Pseudotyped Particle Production: HEK293T cells are seeded and co-transfected with a plasmid encoding a viral Spike glycoprotein (e.g., from PEDV, SARS-CoV-2, or SARS-CoV) and a packaging plasmid (pNL-4.3-Luc-E-R-) to generate replication-incompetent, luciferase-expressing pseudovirions.

- Cell Transduction and Drug Treatment: Target cells (e.g., Huh7) are seeded in 96-well plates. The following day, culture supernatants containing the pseudotyped particles are added to the wells in the presence of serially diluted this compound.

- Quantification of Entry: After 48 hours of transduction, cells are lysed, and the lysate is incubated with a luciferase assay substrate. The luminescent signal, which is directly proportional to the success of viral entry, is measured. The half-maximal effective concentration (EC₅₀) is calculated from the dose-response curve [1] [2].

In Vitro Analysis of Viral Replication

To assess the overall impact on viral replication in cell culture:

- Cell and Virus Culture: Vero cells (African green monkey kidney cells) are cultured and infected with a live PEDV strain (e.g., CV777).

- Drug Treatment and Quantification: this compound is added at the time of infection. Viral loads are subsequently quantified using:

- Quantitative RT-PCR (qRT-PCR): To measure the level of viral RNA (e.g., targeting the PEDV-N gene).

- Western Blotting: To detect the presence of viral proteins (e.g., using an anti-PEDV-N antibody).

- Immunofluorescence and Confocal Microscopy: To visualize the presence and localization of viral proteins within fixed cells.

- TCID₅₀ Assay: To determine the titer of infectious virus progeny [1] [2].

Investigation of Molecular Mechanisms

- Analysis of Translation Machinery: Western blotting is performed on lysates from treated and untreated cells using antibodies against key translation factors and their phosphorylated forms (e.g., eIF4E, p-eIF4E, p-4EBP1, p-S6K) to investigate the inhibition of the host translation apparatus [1].

- Analysis of Cytoskeletal Signaling: Similarly, Western blotting with antibodies against cytoskeletal regulators (e.g., p-FAK, cofilin, p-cofilin) is used to probe the pathways involved in this compound-mediated cytoskeletal rearrangement [1].

- CRISPR-Mediated Gene Editing: To validate the role of specific host factors, CRISPR-Cas9 is used to generate engineered cell lines (e.g., Vero cells with a Serine-to-Alanine mutation at position 209 of eIF4E). The antiviral efficacy of this compound can then be tested in these modified cells to confirm the mechanism [1] [2].

Signaling Pathway and Experimental Workflow

The diagram below illustrates the proposed antiviral mechanisms of this compound and the key experimental workflows used to investigate them.

This diagram outlines this compound's dual mechanisms and the corresponding experimental methods for validation.

Research Context and Implications

The Rationale for Host-Directed Therapies

The high mutation rate of RNA viruses like coronaviruses makes targeting the virus itself challenging, as it can lead to rapid drug resistance [1]. Developing therapies that target host cellular machineries essential for viral infection is considered an advantageous strategy, as the host genome is more stable [1] [3]. This compound exemplifies this host-targeting antiviral (HTA) approach.

Drug Repurposing Advantage

This compound had already undergone Phase 2 clinical trials for melanoma, providing a well-understood safety and pharmacokinetic profile [1] [4]. Repurposing such established drugs offers a more cost-effective and time-efficient path to antiviral therapy development compared to creating new chemical entities from scratch [1].

Comparison with Other Antiviral Strategies

Other investigative strategies for coronavirus inhibition include:

- Direct-Acting Antivirals (DAAs): Such as small-molecule inhibitors targeting the PEDV 3C-like protease (3CLpro), which have shown promise but carry a higher risk of resistance [5].

- Natural Products: Various herbal extracts and compounds (e.g., flavonoids like baicalein and luteolin) also exhibit anti-PEDV activity, often also by targeting viral proteases or host pathways [6]. This compound's distinction lies in its potent, defined host-targeted mechanism.

Conclusion and Future Directions

Current research establishes this compound as a potent, broad-spectrum antiviral candidate with a unique dual mechanism of action. Its ability to inhibit the entry and replication of multiple coronaviruses, including PEDV, SARS-CoV, and SARS-CoV-2, in vitro highlights its significant potential.

The promising in vitro data is further supported by evidence that this compound protected piglets from a live virus challenge, indicating efficacy in an in vivo model [1]. The summarized experimental protocols provide a roadmap for researchers to validate and build upon these findings. Future work should focus on further elucidating the precise molecular interactions, optimizing dosing regimens, and evaluating clinical efficacy in target species, potentially paving the way for a new class of broad-spectrum antiviral therapeutics.

References

- 1. Small-Molecule RAF as an 265 Therapy Acts against PEDV... Antiviral [pmc.ncbi.nlm.nih.gov]

- 2. Small-Molecule this compound as an Antiviral Therapy Acts ... [mdpi.com]

- 3. Broad-Spectrum Antivirals Derived from Natural Products [mdpi.com]

- 4. Discovery of this compound: A Potent mut-B-RAF Inhibitor for the ... [pmc.ncbi.nlm.nih.gov]

- 5. Identification of PEDV inhibitors targeting 3CL protease [sciencedirect.com]

- 6. An overview of natural herbal extracts and compounds for ... [pmc.ncbi.nlm.nih.gov]

RAF265 osteoclast formation inhibition

RAF265 at a Glance

This compound is an orally bioavailable, small-molecule kinase inhibitor with a unique dual mechanism of action, targeting both mutant and wild-type BRAF/CRAF kinases and VEGFR2 [1] [2]. Its long serum half-life of approximately 200 hours supports continuous target inhibition with once-daily dosing [1].

Quantitative Data Summary

The potency of this compound in preclinical and clinical settings is summarized in the following tables.

Table 1: Preclinical Efficacy in Osteoclastogenesis Assays This data is derived from in vitro studies using human peripheral blood mononuclear cells (PBMCs) [3].

| Process Inhibited | IC₅₀ Value | Key Molecular Effects |

|---|---|---|

| Osteoclast Differentiation | ~160 nM | Downregulation of c-Fos and NFATc1; Inhibition of ERK phosphorylation [3]. |

| Osteoclast Resorption | ~20 nM | Reduced expression of cathepsin K, MMP-9, aVb3 integrin, ATP6V1A (V-ATPase), and others [3]. |

Table 2: Clinical Trial Findings (Phase I in Metastatic Melanoma) This data comes from a phase I dose-escalation study involving 77 patients [1].

| Parameter | Result / Finding |

|---|---|

| Maximum Tolerated Dose (MTD) | 48 mg once daily |

| Most Common Treatment-Related Adverse Events | Fatigue (52%), Diarrhea (34%), Weight Loss (31%), Vitreous Floaters (27%) [1]. |

| Objective Tumor Response (per RECIST 1.0) | 12.1% (8 of 66 evaluable patients; 7 partial responses, 1 complete response) [1]. |

| Response by BRAF Status | Observed in both BRAF-mutant and BRAF wild-type patients [1]. |

| Metabolic Response (FDG-PET) | 20.7% (12 of 58 evaluable patients had a partial metabolic response) [1]. |

Experimental Evidence & Protocol Outline

The inhibitory effects of this compound on osteoclasts were established through a series of standard in vitro assays [3].

- Cell Culture for Osteoclastogenesis: Human PBMCs were isolated and cultured in the presence of M-CSF and RANKL to induce osteoclast differentiation. This compound was added to the culture medium at varying concentrations to assess its effects [3].

- Resorption Assay: Differentiated osteoclasts were plated on calcium-coated substrates. The inhibition of bone resorption was quantified by measuring the reduction in resorption pit area following this compound treatment [3].

- Mechanism of Action Analysis:

- Immunoblotting (Western Blot): Used to detect inhibition of phosphorylated ERK (p-ERK) and reduced protein levels of key transcription factors like c-Fos and NFATc1 [3].

- Real-time RT-PCR: Employed to measure the downregulation of genes critical for osteoclast function (e.g.,

CTSKfor cathepsin K,MMP9,ATP6V1A) [3]. - Flow Cytometry: Could be utilized to analyze surface receptor expression or cell viability.

Therapeutic Implications & Clinical Perspective

The preclinical data suggests this compound could be repurposed for skeletal disorders associated with excessive bone resorption [3]. Its dual inhibition of the RAF/MEK/ERK pathway and VEGFR2 positions it to simultaneously target osteoclast formation and the bone-destructive microenvironment.

However, the clinical development of this compound in melanoma, while demonstrating proof-of-concept for target modulation, was limited by its toxicity profile and the subsequent development of more selective BRAF inhibitors [1]. Research has also explored its potential in other cancers, such as medullary thyroid cancer, where it showed synergistic antitumour activity when combined with the PI3K inhibitor ZSTK474 [2].

Signaling Pathway and Experimental Workflow

The following diagrams, generated using Graphviz, illustrate the molecular mechanism and a typical experimental workflow for studying this compound.

Diagram 1: this compound dually inhibits the RAF/MEK/ERK signaling pathway and VEGFR2, impacting osteoclast formation and function.

Diagram 2: A standard experimental workflow for evaluating this compound's effect on osteoclast formation and function in vitro.

References

Quantitative Profile of RAF265 In Vitro Activity

The table below summarizes key biochemical and cellular data for RAF265 from the literature, providing a reference for your experimental design.

| Assay Type | Target / Cell Line | Reported IC₅₀ / EC₅₀ | Citation |

|---|---|---|---|

| Biochemical Kinase Inhibition | B-RAFV600E | 0.5 nM | [1] |

| wt-B-RAF | 70 nM | [1] | |

| C-RAF | 19 nM | [1] | |

| VEGFR2 (Phosphorylation) | 30 nM | [2] | |

| Cell Proliferation | SKMEL-28 (Melanoma, B-RAFV600E) | 160 nM | [1] |

| HT29 (Colorectal Cancer) | 2.08 µM | [3] | |

| HCT116 (Colorectal Cancer) | 1.83 µM | [3] | |

| Target Modulation (pERK) | SKMEL-28 | 140 nM | [1] |

| Functional/Cellular | Osteoclast Formation (from PBMCs) | 160 nM | [4] |

| Osteoclast Resorption | 20 nM | [4] | |

| PEDV Pseudotyped Particle Entry (Huh7 cells) | 79.1 nM | [5] |

Detailed In Vitro Protocols

Here are detailed methodologies for key experiments involving this compound, as described in the research.

Protocol 1: Cell Proliferation and Apoptosis Assay

This protocol is used to determine the anti-proliferative and pro-apoptotic effects of this compound on cancer cell lines [3].

- 1. Cell Culture: Maintain human colorectal carcinoma cell lines (e.g., HT29, HCT116) in recommended media (e.g., RPMI 1640 or DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, and antibiotics at 37°C in a humidified atmosphere with 5% CO₂ [6] [3].

- 2. Drug Treatment:

- Prepare a 10 mM stock solution of this compound in DMSO and store at -20°C [6].

- Seed cells into multi-well plates (e.g., 24-well or 96-well format) and allow them to adhere overnight.

- The next day, treat cells with a concentration gradient of this compound (e.g., ranging from nanomolar to micromolar concentrations) diluted in culture medium. Include a vehicle control (DMSO at the same concentration as in drug-treated wells).

- Incubate the cells for the desired period (e.g., 72 hours for proliferation assays [3] or 48 hours for apoptosis assays [3]).

- 3. Proliferation Measurement (MTT Assay):

- After the incubation period, add MTT reagent to each well.

- Incubate further to allow formazan crystal formation.

- Dissolve the crystals and measure the absorbance at a specific wavelength (e.g., 570 nm). The IC₅₀ value can be calculated from the dose-response curve [3].

- 4. Apoptosis Measurement (Annexin V/PI Staining):

- After treatment with this compound, harvest the cells.

- Stain the cells with Annexin V and Propidium Iodide (PI) according to the manufacturer's instructions.

- Analyze the stained cells using flow cytometry to quantify the percentages of early apoptotic (Annexin V positive, PI negative) and late apoptotic/dead (Annexin V positive, PI positive) cells [3].

- 5. Caspase Activity Assay:

- After this compound treatment, harvest and stain cells with fluorescently-labeled inhibitors for caspase-9, caspase-8, and caspase-3.

- Analyze caspase activity using flow cytometry to confirm the caspase-dependent apoptotic pathway [3].

Protocol 2: Western Blot Analysis of MAPK Pathway Modulation

This protocol assesses the direct target engagement and inhibition of the RAF/MEK/ERK signaling pathway by this compound [3].

- 1. Cell Treatment and Lysis:

- Culture and seed cells as described above. To study pathway inhibition, serum-starve cells for a period (e.g., 24 hours) prior to treatment to reduce background signaling.

- Treat cells with a concentration gradient of this compound for a relatively short duration (e.g., 2 hours) in serum-free medium. Optionally, stimulated groups can be treated with a growth factor like EGF (e.g., 50 ng/mL) for about 10 minutes at the end of the incubation to activate the pathway [3].

- Lyse the cells in a suitable RIPA buffer supplemented with protease and phosphatase inhibitors. Collect the solubilized protein supernatant after centrifugation.

- 2. Gel Electrophoresis and Blotting:

- Separate equal amounts of protein by SDS-PAGE.

- Transfer the proteins from the gel onto a PVDF membrane.

- 3. Antibody Incubation and Detection:

- Block the membrane to prevent non-specific binding.

- Incubate with primary antibodies against phosphorylated proteins (e.g., p-MEK, p-ERK) overnight at 4°C [3].

- The next day, incubate with an appropriate HRP-conjugated secondary antibody.

- Detect the protein bands using a chemiluminescence system.

- Strip and re-probe the same membrane for corresponding total proteins (e.g., total MEK, total ERK) to ensure equal loading and calculate inhibition ratios [3].

Protocol 3: Antiviral Entry Assay Using Pseudotyped Particles

This repurposing protocol evaluates this compound's ability to inhibit the entry of coronaviruses like PEDV and SARS-CoV-2 [5].

- 1. Production of Pseudotyped Particles (PEDV-pp):

- In HEK293T cells, co-transfect a lentiviral backbone plasmid (e.g., pNL-4.3-Luc-E-R-) and a plasmid encoding the viral spike glycoprotein (e.g., pcDNA-PEDV-Spike) using a transfection reagent like Lipofectamine 2000 [5].

- Replace the media after several hours. Harvest the supernatant containing the pseudotyped particles (PEDV-pp) 36-48 hours post-transfection, filter it through a 0.22 µm filter to remove cell debris, and use it fresh or store at -80°C [5].

- 2. Cell Transduction and Inhibitor Treatment:

- Seed susceptible cells (e.g., Huh7 cells) in a 96-well plate.

- Mix the PEDV-pp supernatant with serially diluted this compound.

- Add the mixture to the Huh7 cells and co-incubate for 48 hours [5].

- 3. Quantification of Viral Entry:

- Since the pseudotyped particle carries a luciferase reporter gene, viral entry is quantified by measuring luciferase activity in the transduced cells after the incubation period. A significant reduction in luminescence indicates inhibition of viral entry [5].

This compound Mechanism and Experimental Workflow

The following diagrams illustrate this compound's mechanism of action and a general workflow for conducting in vitro experiments.

Key Research Applications and Considerations

- Dual Targeting Strategy: this compound's unique value lies in its ability to simultaneously inhibit the MAPK signaling pathway (via RAF) and angiogenesis (via VEGFR2). This makes it particularly interesting for studying cancer processes driven by both mechanisms and for overcoming resistance to more selective BRAF inhibitors [1] [3].

- Research Beyond Oncology: While developed as an anticancer agent, this compound has demonstrated potent antiviral activity against porcine epidemic diarrhea virus (PEDV) and SARS-CoV-2 pseudotyped particles by targeting host cell entry and translation machinery, opening avenues for infectious disease research [5].

- Experimental Design Notes:

- Solubility and Storage: this compound has relatively low solubility and is typically handled as a DMSO stock solution. The final DMSO concentration in cell culture should be kept low (e.g., 0.1% or less) to avoid cytotoxicity.

- Context-Dependent Effects: Be aware that the cellular potency (IC₅₀) of this compound varies significantly between different cell lines and assay types, as shown in the table. Pre-testing a wide concentration range is recommended.

- Combination Studies: this compound has been effectively studied in combination with other agents like 5-fluorouracil (5FU) to target specific resistant cell populations, demonstrating its utility in combination therapy research [3].

References

- 1. Discovery of this compound: A Potent mut-B-RAF Inhibitor for the ... [pmc.ncbi.nlm.nih.gov]

- 2. RAF-265 (PD003613, YABJJWZLRMPFSI-UHFFFAOYSA-N) [probes-drugs.org]

- 3. Preclinical analysis of the anti-tumor and anti-metastatic ... [molecular-cancer.biomedcentral.com]

- 4. , a dual BRAF and VEGFR2 inhibitor, prevents osteoclast... RAF 265 [pubmed.ncbi.nlm.nih.gov]

- 5. Small-Molecule this compound as an Antiviral Therapy Acts ... [mdpi.com]

- 6. Therapeutic potential of combined BRAF/MEK blockade in BRAF-wild... [jeccr.biomedcentral.com]

RAF265: Mechanisms and Quantitative Profiling

Comprehensive Application Notes and Protocols: RAF265 Western Blot Analysis of MEK/ERK Phosphorylation in Colorectal Cancer Models

Introduction to RAF265 and the ERK Signaling Pathway

The Raf/MEK/ERK signaling pathway represents a critical molecular cascade in oncology research, governing fundamental cellular processes including proliferation, differentiation, and survival. Constitutive activation of this pathway is frequently observed in colorectal carcinoma (CRC) and other malignancies, often driven by mutations in upstream regulators or downstream effectors [1]. This compound is an orally bioavailable, ATP-competitive pan-Raf inhibitor that targets both mutant and wild-type BRAF, CRAF, and VEGFR-2 kinase, thereby exerting dual anti-tumor and anti-angiogenic effects [2]. This targeted therapeutic approach has demonstrated significant potential in preclinical models for suppressing tumor growth and metastasis, particularly in challenging clinical scenarios such as chemoresistant metastatic CRC [1].

The molecular mechanism of this compound centers on its ability to inhibit the Raf/MEK/ERK cascade at the RAF kinase level, subsequently reducing phosphorylation of downstream targets MEK and ERK. The extracellular signal-regulated kinase (ERK) pathway operates as a key component of the mitogen-activated protein kinase (MAPK) signaling network, activated by various extracellular stimuli including growth factors, hormones, and cellular stresses [3]. Upon activation, membrane receptors such as receptor tyrosine kinases (RTKs) recruit adaptor proteins and exchange factors that activate Ras, which in turn triggers the activation of Raf kinases (ARaf, BRaf, and Raf-1) at the MAP3K level [3]. These activated Raf kinases then phosphorylate MEK1/2 (MAPKK components), which subsequently activate ERK1/2 through dual phosphorylation on regulatory threonine and tyrosine residues [3]. ERK1/2 then translocates to the nucleus where it phosphorylates numerous transcription factors, ultimately driving the expression of genes involved in cell proliferation and survival [3].

Table 1: Key Components of the Raf/MEK/ERK Signaling Pathway Targeted by this compound

| Component | Function in Pathway | Role in Cancer | Effect of this compound Inhibition |

|---|---|---|---|

| BRAF | Serine/threonine kinase at MAP3K level | Frequently mutated in melanoma, CRC; causes constitutive pathway activation | Direct inhibition of kinase activity |

| CRAF | Serine/threonine kinase at MAP3K level | Alternative activation mechanism when BRAF mutated | Direct inhibition of kinase activity |

| MEK1/2 | Dual-specificity protein kinase at MAPKK level | Phosphorylates ERK1/2; downstream of RAF | Reduced phosphorylation |

| ERK1/2 | Terminal kinases in cascade | Regulates transcription factors; controls proliferation | Reduced phosphorylation and nuclear translocation |

| VEGFR-2 | Receptor tyrosine kinase | Promotes angiogenesis; supports tumor growth | Anti-angiogenic effect |

Experimental Design and Planning

Cell Lines and Culture Conditions

For investigating this compound efficacy, the human colorectal cancer cell lines HT29 and HCT116 have been extensively validated in preclinical studies [1]. These cell lines should be maintained in appropriate culture media (McCoy's 5A for HT29, RPMI-1640 for HCT116) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ atmosphere. It is critical to use low-passage cells (under passage 20) to maintain genetic stability and ensure reproducible results. For experimental treatments, cells should be seeded at optimal densities (e.g., 5×10⁴ cells/cm²) and allowed to adhere for 24 hours prior to drug exposure to ensure consistent baseline conditions [1].

Reagent Preparation and Treatment Conditions

This compound should be prepared as a 10 mM stock solution in dimethyl sulfoxide (DMSO) and stored at -20°C in single-use aliquots to prevent freeze-thaw degradation. For treatment experiments, prepare working concentrations by diluting the stock solution in serum-free media. Based on published studies, the IC₅₀ values for this compound are approximately 2.08 μM for HT29 cells and 1.83 μM for HCT116 cells after 72 hours of treatment [1]. A recommended concentration range for Western blot analysis is 0.1-15 μM, with optimal phosphorylation inhibition observed between 1-10 μM after 2 hours of treatment [1]. For combination studies with 5-fluorouracil (5FU), prepare a 100 mM stock solution in DMSO and use at clinically relevant concentrations (typically 10-100 μM). Always include appropriate vehicle controls (DMSO at equivalent concentrations) to account for solvent effects.

Experimental Controls and Design Considerations

Proper experimental controls are essential for interpreting Western blot results accurately. Positive control lysates should include cells or tissues known to express the target proteins, while negative control lysates should utilize cells lacking the target proteins, such as validated knockout cell lines [4]. Essential controls for this compound mechanism studies should include:

- Baseline controls: Untreated cells to establish baseline phosphorylation levels

- Vehicle controls: DMSO-treated cells to exclude solvent effects

- Positive inhibition controls: Cells treated with 1 μM U0126 (MEK inhibitor) to confirm pathway inhibition [1]

- Stimulation controls: Cells treated with EGF (e.g., 100 ng/mL for 15 minutes) to demonstrate pathway activation potential

- Loading controls: Housekeeping proteins (e.g., GAPDH, actin, tubulin) to normalize protein loading [4]

For time-course experiments, treatment durations from 2 hours (for acute phosphorylation changes) to 72 hours (for apoptosis and proliferation effects) are recommended [1]. For dose-response studies, a minimum of six concentrations spanning 0.1-15 μM this compound should be included to establish comprehensive concentration-effect relationships.

Detailed Western Blot Protocol

Protein Extraction and Quantification

Following this compound treatment, cells should be placed on ice and washed twice with ice-cold phosphate-buffered saline (PBS). Add appropriate lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) directly to the culture plates. Incubate on ice for 15-20 minutes with occasional agitation, then scrape the cells and transfer the lysates to pre-chilled microcentrifuge tubes. Clarify the lysates by centrifugation at 14,000×g for 15 minutes at 4°C. Transfer the supernatant to new tubes and perform protein quantification using a compatible assay (e.g., BCA or Bradford assay). Adjust all samples to the same concentration using lysis buffer, and add appropriate volume of 4× or 5× Laemmli sample buffer with β-mercaptoethanol. Denature samples at 95°C for 5 minutes, then snap-cool on ice before loading or storage at -80°C.

Gel Electrophoresis and Protein Transfer

For optimal separation of MEK (45 kDa) and ERK (42/44 kDa), prepare or use commercial 4-20% gradient SDS-polyacrylamide gels to enhance resolution. Load 20-40 μg of total protein per lane, alongside pre-stained molecular weight markers. Conduct electrophoresis at constant voltage (80-120V) until the dye front reaches the bottom of the gel. The transfer process can be performed using wet transfer systems (high efficiency for all molecular weights) or semi-dry systems (convenience and speed) [5]. For wet transfer, assemble the gel-membrane sandwich and transfer at constant current (200-400 mA) for 60-90 minutes at 4°C. For semi-dry transfer, use constant voltage (15-25V) for 30-45 minutes. Following transfer, verify efficiency and equal loading using reversible protein stains (e.g., Ponceau S or commercial alternatives) before proceeding to blocking [5].

Membrane Blocking and Antibody Incubation

Block the membrane with an appropriate blocking buffer for 1 hour at room temperature with gentle agitation. Optimal blocking buffers include 5% non-fat dry milk in TBST (Tris-buffered saline with 0.1% Tween-20) for most applications, or specialized commercial blocking buffers for enhanced sensitivity [5]. After blocking, incubate the membrane with primary antibodies diluted in blocking buffer or antibody dilution buffer overnight at 4°C with gentle agitation. The following antibodies and dilutions are recommended based on published studies:

Table 2: Primary Antibodies for Detecting RAF/MEK/ERK Pathway Components

| Target | Antibody Type | Recommended Dilution | Incubation Conditions | Expected Band Size |

|---|---|---|---|---|

| p-MEK | Rabbit monoclonal | 1:1000 | Overnight, 4°C | 45 kDa |

| Total MEK | Rabbit monoclonal | 1:1000 | Overnight, 4°C | 45 kDa |

| p-ERK | Rabbit monoclonal | 1:2000 | Overnight, 4°C | 42/44 kDa |

| Total ERK | Rabbit monoclonal | 1:2000 | Overnight, 4°C | 42/44 kDa |

| BRAF | Rabbit monoclonal | 1:1000 | Overnight, 4°C | 75-100 kDa |

| GAPDH (loading control) | Mouse monoclonal | 1:5000 | 1 hour, RT | 37 kDa |

Following primary antibody incubation, wash the membrane 3-5 times for 5 minutes each with TBST. Incubate with appropriate HRP-conjugated secondary antibodies (e.g., goat anti-rabbit or goat anti-mouse) diluted 1:5000-1:10000 in blocking buffer for 1 hour at room temperature. Wash again 3-5 times with TBST before detection.

Signal Detection and Visualization

For chemiluminescent detection, prepare enhanced chemiluminescence (ECL) substrate according to manufacturer's instructions. Apply substrate to the membrane and incubate for 1-5 minutes. Capture signals using a digital imaging system with CCD camera or X-ray film. For digital systems, acquire multiple exposures to ensure signals fall within the linear dynamic range of detection [6]. Avoid signal saturation by adjusting exposure times. For fluorescent detection, use fluorescently-labeled secondary antibodies (e.g., IRDye 680RD or 800CW) and scan with an appropriate fluorescence imaging system [6]. Fluorescent detection offers advantages for multiplexing and broader linear dynamic range, enabling simultaneous detection of multiple targets from the same blot [7].

Quantitative Data Analysis and Interpretation

Densitometry and Normalization

Acquired Western blot images should be analyzed using image analysis software (ImageJ, Image Studio, or similar). Define regions of interest around each band and measure integrated density. Subtract background signal from adjacent areas. For phosphorylation studies, normalize phosphorylated protein signals to their corresponding total protein signals (e.g., p-ERK/total ERK ratio) to account for potential variations in total protein levels [1]. Additionally, normalize these ratios to loading controls (e.g., GAPDH, actin) to correct for minor differences in protein loading. Finally, express all values relative to vehicle-treated controls to calculate fold-changes in phosphorylation. This multi-tier normalization approach ensures robust and interpretable quantitative data.

Statistical Analysis and Data Presentation

Perform all experiments in at least three biological replicates to account for natural variation. Present data as mean ± standard deviation or standard error of the mean. Use appropriate statistical tests (e.g., Student's t-test for two groups, one-way ANOVA with post-hoc testing for multiple groups) to determine significance, with p < 0.05 considered statistically significant. For concentration-response relationships, non-linear regression analysis can be used to calculate IC₅₀ values. The following table summarizes expected quantitative outcomes based on published preclinical data:

Table 3: Expected Effects of this compound Treatment on MEK/ERK Phosphorylation in CRC Cell Lines

| Cell Line | This compound Concentration | Treatment Duration | Expected p-MEK Reduction | Expected p-ERK Reduction | Additional Effects |

|---|---|---|---|---|---|

| HT29 | 1 μM | 2 hours | ~60% | ~70% | Dose-dependent apoptosis at higher concentrations |

| HCT116 | 1 μM | 2 hours | ~65% | ~75% | Dose-dependent apoptosis at higher concentrations |

| HT29 | 10 μM | 48 hours | >90% | >90% | Significant caspase activation (~35% apoptotic cells) |

| HCT116 | 10 μM | 48 hours | >90% | >90% | Significant caspase activation (~42% apoptotic cells) |

| 5FU-Resistant HT29 | 1 μM + 5FU | 72 hours | ~70% | ~80% | Reduced CD26+ CSC population; enhanced efficacy vs. 5FU alone |

Technical Considerations and Optimization Strategies

Ensuring Quantitative Comparisons Between Blots